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molecular formula C8H8ClNO3 B1320839 2-Chloro-N-(2,5-dihydroxy-phenyl)-acetamide

2-Chloro-N-(2,5-dihydroxy-phenyl)-acetamide

Cat. No. B1320839
M. Wt: 201.61 g/mol
InChI Key: WMFOFOUJORBOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04762925

Procedure details

α-chloroacetylchloride (10.1 g, 0.128 mole) was added dropwise under stirring at room temperature to the 2-aminohydroquinone (4.16 g, 0.128 mole) in dry acetone (400 ml) and diethanolamine (2.04 ml, 0.128 mole). The reaction mixture was poured into water and hydrochloride acid (2,000 ml, pH 1), then extracted with ethylacetate (500 ml). The solvent was evaporated to dryness and the solid residue (4.20 g, 80%) was used without any further purification. The structure of the 2-(α-chloroacetamido)-hydroquinone was confirmed by NMR analysis.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:8]=1[OH:9].N(CCO)CCO.Cl>CC(C)=O.O>[Cl:1][CH2:2][C:3]([NH:6][C:7]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:8]=1[OH:9])=[O:4]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
4.16 g
Type
reactant
Smiles
NC1=C(O)C=CC(=C1)O
Name
Quantity
2.04 mL
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (500 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the solid residue (4.20 g, 80%) was used without any further purification

Outcomes

Product
Name
Type
Smiles
ClCC(=O)NC1=C(O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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